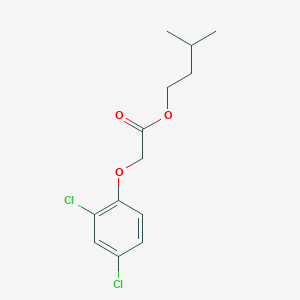

2,4-D, isopentyl ester

Description

Historical Context and Evolution of Research on Phenoxy Acid Herbicides and their Esters

The development of phenoxyacetic acid herbicides, including 2,4-D, in the 1940s marked a significant turning point in agriculture and weed management. researchgate.netcambridge.org These herbicides were among the first selective chemical tools capable of controlling broadleaf weeds in grass crops like cereals and corn, transforming agricultural practices worldwide. researchgate.netwikipedia.org The initial research and development of these compounds were driven by the need to increase food production, particularly during World War II. researchgate.net

Phenoxy herbicides mimic the natural plant growth hormone auxin, leading to uncontrolled growth and eventual death in susceptible broadleaf plants. cambridge.orgwikipedia.org Their effectiveness, low cost, and selective nature led to their widespread adoption by the mid-1950s. cambridge.orgwikipedia.org The most well-known phenoxy herbicides from this era include 2,4-D, (4-chloro-2-methylphenoxy)acetic acid (MCPA), and 2,4,5-trichlorophenoxyacetic acid (2,4,5-T). wikipedia.org

Early research focused on the application and efficacy of these herbicides. researchgate.net However, as their use became more prevalent, scientific inquiry expanded to include their environmental behavior, toxicology, and the development of different formulations. cambridge.org Initially, the acid form of 2,4-D was used, but due to its low solubility, more soluble forms like salts and esters were developed. orst.eduinchem.org

The ester formulations, created by reacting the 2,4-D acid with an alcohol, offered several advantages. 24d.info They were found to be more readily absorbed by the waxy cuticle of plant leaves, making them more effective, especially under cool or dry conditions. 24d.infoencyclopedia.pub Research also demonstrated that ester formulations are more resistant to being washed off by rain. 24d.infoencyclopedia.pub

However, early research also identified a significant drawback of some ester formulations: volatility. encyclopedia.pubwho.int Short-chain esters, such as methyl, ethyl, and isopropyl esters, were found to have high vapor pressures, leading to vapor drift that could damage nearby susceptible crops. encyclopedia.pubwho.int This led to the development and research of low-volatile, long-chain esters to mitigate this issue. encyclopedia.pubinvasive.org The evolution of research also saw the investigation of the environmental fate of these different formulations, with studies showing that esters and amine salts of 2,4-D generally degrade rapidly to the acid form in the environment. orst.eduepa.gov

A significant part of the historical context of phenoxy herbicides is the controversy surrounding Agent Orange, a 50:50 mixture of the n-butyl esters of 2,4-D and 2,4,5-T, which was used extensively during the Vietnam War. nih.gov The health concerns associated with Agent Orange were primarily linked to the contaminant 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD) found in the 2,4,5-T component. nih.gov This led to increased scrutiny and research into the manufacturing processes and purity of phenoxy herbicides. inchem.org

Role of Ester Formulations in Environmental and Biological Studies

Ester formulations of phenoxy acid herbicides, such as 2,4-D, play a crucial role in environmental and biological studies due to their distinct physicochemical properties and subsequent interactions with living organisms and the environment. 24d.infowho.int These formulations are generally more lipid-soluble than their amine salt or acid counterparts, which significantly influences their uptake, transport, and ultimate biological activity. juniperpublishers.cominvasive.org

In biological studies, the higher lipophilicity of ester formulations allows for more rapid penetration of the plant cuticle, the waxy outer layer of leaves. 24d.infojuniperpublishers.com This enhanced absorption can lead to greater herbicidal efficacy, particularly for weed species with thick cuticles or under environmental conditions that are less favorable for herbicide uptake, such as cool or dry weather. 24d.info Once inside the plant, the ester group is typically hydrolyzed, converting the compound to its biologically active acid form, which then mimics the plant hormone auxin, causing uncontrolled growth and death in susceptible species. juniperpublishers.com

From an environmental perspective, the properties of ester formulations are a key focus of research. Their lower water solubility and higher affinity for organic matter compared to amine salts mean they are less likely to leach into groundwater. invasive.orginvasive.org However, this also means they have a greater potential to be transported via surface runoff. juniperpublishers.com The volatility of ester formulations is another critical area of environmental study. encyclopedia.pub Early research on short-chain esters (e.g., methyl, ethyl, isopropyl) revealed their high vapor pressure, which could lead to off-target movement and damage to non-target plants. encyclopedia.pub This led to the development and study of low-volatile, long-chain esters to reduce the risk of vapor drift. invasive.org

Furthermore, the hydrolysis of 2,4-D esters to the parent acid is a key transformation process in soil and water. nih.gov The rate of this hydrolysis is influenced by factors such as pH and temperature, with faster degradation occurring in alkaline conditions. nih.govfao.org The rapid conversion to the acid form is a central assumption in many environmental fate models for 2,4-D esters. epa.gov

It is also important to note that while the herbicidal activity is due to the acid form, the ester formulations themselves can exhibit different toxicological profiles towards non-target organisms. For instance, some studies have indicated that ester formulations can be more toxic to fish and aquatic invertebrates than the acid or salt forms. who.intwikipedia.org This is attributed to their greater ability to be taken up by these organisms. who.int

Rationale for Focused Academic Inquiry into 2,4-D, Isopentyl Ester within Environmental Chemistry

The focused academic inquiry into this compound within environmental chemistry stems from the need to understand the specific environmental behavior and potential impacts of this particular ester formulation. While extensive research exists for 2,4-D in general, and for more common esters like the 2-ethylhexyl ester (EHE), specific data on the isopentyl ester are less abundant. orst.edu24d.info This creates a knowledge gap that is critical to fill for comprehensive environmental risk assessments.

A primary driver for this focused research is the understanding that the structure of the alcohol portion of the ester directly influences its physicochemical properties, which in turn dictates its environmental fate. juniperpublishers.com The isopentyl group, with its five-carbon chain, places this ester in a specific category regarding properties like volatility, water solubility, and octanol-water partition coefficient (Kow). These properties determine how the compound will partition between different environmental compartments such as air, water, soil, and biota.

The volatility of a 2,4-D ester is a key concern due to the potential for off-target drift and atmospheric pollution. who.int While long-chain esters are generally less volatile than short-chain esters, the specific vapor pressure of this compound needs to be accurately determined to model its atmospheric transport and deposition.

The hydrolysis rate of this compound to the active 2,4-D acid is another critical parameter. acs.org The speed of this transformation in different environmental media (water, soil) and under varying conditions (pH, temperature, microbial activity) is essential for predicting its persistence and the duration of its potential impact. juniperpublishers.com While it is generally assumed that esters rapidly convert to the acid form, the specific kinetics for the isopentyl ester are necessary for accurate environmental modeling. epa.gov

Furthermore, the toxicity of 2,4-D esters to non-target organisms can vary depending on the ester form. who.int Focused research on this compound is needed to determine its specific toxicity profile for aquatic and terrestrial organisms, which may differ from other 2,4-D esters due to differences in uptake and bioavailability.

Finally, the widespread and long-term use of 2,4-D products necessitates a thorough understanding of all its formulations. cambridge.orgjuniperpublishers.com As new formulations may be introduced or existing ones used in new ways, a comprehensive database of the environmental chemistry of each component, including less common esters like the isopentyl ester, is crucial for regulatory agencies and the scientific community to ensure their safe and effective use. apvma.gov.au

Interdisciplinary Approaches in this compound Research

Research on this compound necessitates a multifaceted, interdisciplinary approach to fully comprehend its properties, behavior, and implications. This involves the integration of expertise from various scientific fields, primarily chemistry, biology, and environmental science.

Chemistry forms the foundation of this research. Analytical chemists develop and refine methods for the detection and quantification of this compound and its degradation products in various environmental matrices like soil, water, and air. researchgate.netepa.gov This can involve techniques such as gas chromatography (GC) and high-performance liquid chromatography (HPLC), often coupled with mass spectrometry (MS) for enhanced sensitivity and specificity. researchgate.netepa.gov Physical chemists investigate the fundamental properties of the molecule, such as its vapor pressure, water solubility, and octanol-water partition coefficient, which are crucial for predicting its environmental fate. researchgate.net Organic chemists may be involved in the synthesis of the ester and its potential metabolites to be used as analytical standards.

Environmental science plays a pivotal role in studying the fate and transport of this compound in the environment. Environmental chemists investigate the degradation pathways of the compound, including hydrolysis, photolysis, and microbial degradation. invasive.orgacs.org They conduct laboratory and field studies to determine its persistence in soil and water and its potential for leaching into groundwater or moving into the atmosphere. orst.edu Ecotoxicologists assess the effects of the compound on non-target organisms, such as aquatic invertebrates, fish, and soil microorganisms, to understand its potential ecological risks. who.intfao.org

Biology contributes to understanding the mechanisms of action and the biological effects of this compound. Plant physiologists study how the ester is absorbed, translocated, and metabolized within plants, and the molecular mechanisms by which it exerts its herbicidal effects. juniperpublishers.com Toxicologists may investigate the metabolic pathways of the compound in various organisms to understand how it is processed and eliminated from the body. mdpi.com

The synergy of these disciplines is essential. For instance, analytical methods developed by chemists are used by environmental scientists to monitor the compound's presence in the environment. The data on environmental fate and transport generated by environmental scientists are then used in conjunction with toxicological data from biologists to conduct comprehensive risk assessments. This interdisciplinary collaboration ensures a holistic understanding of this compound, from its fundamental chemical properties to its real-world environmental and biological impacts.

Structure

2D Structure

3D Structure

Properties

CAS No. |

67821-07-2 |

|---|---|

Molecular Formula |

C13H16Cl2O3 |

Molecular Weight |

291.17 g/mol |

IUPAC Name |

3-methylbutyl 2-(2,4-dichlorophenoxy)acetate |

InChI |

InChI=1S/C13H16Cl2O3/c1-9(2)5-6-17-13(16)8-18-12-4-3-10(14)7-11(12)15/h3-4,7,9H,5-6,8H2,1-2H3 |

InChI Key |

POODQSZNUBKSCT-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CCOC(=O)COC1=C(C=C(C=C1)Cl)Cl |

Origin of Product |

United States |

Environmental Dynamics and Biogeochemical Transformations

Transport and Distribution Mechanisms in Environmental Compartments

The movement of 2,4-D, isopentyl ester through the environment is a multi-faceted process involving volatilization into the atmosphere, transport through water systems, and migration within soil profiles.

Ester formulations of 2,4-D are recognized for their potential to volatilize, a process where the chemical transitions from a solid or liquid state into a vapor. ucanr.edu This volatility is significantly higher for esters compared to the salt or acid forms of 2,4-D. ucanr.edu The isopentyl ester, like other ester forms, can enter the atmosphere through two primary mechanisms: volatilization from spray droplets during application and subsequent volatilization from plant and soil surfaces after deposition. nih.gov

Several environmental factors influence the rate of volatilization. High temperatures and low humidity conditions can increase the likelihood of 2,4-D esters vaporizing. epa.govrivm.nl Increased air movement or wind speed also enhances volatilization by rapidly removing pesticide vapors from the surface, thereby steepening the concentration gradient and encouraging further vapor movement from the surface to the air. rivm.nl Conversely, as a soil surface dries, volatilization losses are dramatically reduced. rivm.nl The formulation itself plays a role; for instance, herbicide in smaller droplets tends to volatilize faster than it is absorbed by plants, while the reverse is true for larger droplets. sci-hub.secapes.gov.br Due to their volatility, care must be taken during the application of 2,4-D esters to avoid off-target movement and potential damage to susceptible non-target plants. ucanr.eduinvasive.org

| Factor | Influence on Volatilization Rate | Source |

|---|---|---|

| Temperature | Increases with higher temperatures | epa.govrivm.nl |

| Humidity | Increases with lower humidity | epa.gov |

| Air Flow (Wind) | Increases with higher wind speed | rivm.nl |

| Soil Moisture | Decreases as soil surface becomes dry | rivm.nl |

| Formulation (Droplet Size) | Higher for smaller droplets | sci-hub.secapes.gov.br |

Once applied, 2,4-D ester formulations undergo hydrolysis in soil and water, converting them into the 2,4-D acid form. nih.gov This transformation is a critical step, as the environmental mobility in aqueous systems is then dictated by the properties of the acid. The 2,4-D acid has high water solubility and a low adsorption coefficient, meaning it does not bind strongly to soil or sediment particles. nih.govresearchgate.net

This high mobility makes 2,4-D susceptible to transport into aquatic systems. It can enter urban waterways through runoff from impervious surfaces, posing a direct source of contamination. nih.gov Due to its properties, 2,4-D is one of the most commonly detected herbicides in streams, surface water, and groundwater across the globe. nih.govnih.gov The rate of degradation in river water has been linked to nutrient levels, sediment load, and the dissolved organic carbon content of the water. who.int

The potential for this compound to leach into groundwater is primarily governed by the behavior of its acid hydrolysate. After the ester is converted to the 2,4-D acid in the soil, its high mobility and weak sorption to soil particles create a significant potential for leaching. nih.govresearchgate.net Factors that determine the extent of adsorption in soils include the soil's organic content and pH. invasive.org In soils with lower organic carbon content, such as those found on railway tracks, sorption is weaker, and the potential for leaching is higher. researchgate.net

Studies using parameters like the groundwater ubiquity score (GUS) and leachability index (LIX) have indicated that 2,4-D is highly mobile and prone to leaching from the surface soil to groundwater. nih.gov This downward movement can potentially impact the quality of drinking water and affect non-target organisms. nih.gov

The movement of this compound and its derivatives between environmental compartments is a continuous process. The ester form's volatility facilitates its transfer from soil and plant surfaces into the atmosphere. nih.gov Following its hydrolysis to the acid form, the compound exhibits high mobility in the soil-water phase. This facilitates its transport from the upper soil layers into groundwater through leaching. nih.gov It can also move from terrestrial to aquatic environments via surface runoff, particularly from impervious urban surfaces. nih.gov The 2,4-D acid in water bodies is less likely to adsorb to suspended particles, except in muddy waters with a high silt load. invasive.org This dynamic exchange underscores the compound's ability to become widely distributed in the environment following its initial application.

Degradation Pathways and Metabolite Formation in Environmental Matrices

The persistence of 2,4-D in the environment is limited by degradation processes, with microbial activity being the primary mechanism of breakdown.

The degradation of 2,4-D in soil and water is predominantly a biological process driven by a diverse array of microorganisms. invasive.orgnih.gov Numerous bacterial and fungal strains capable of using 2,4-D as a carbon source have been identified, including species of Pseudomonas, Cupriavidus, Sphingomonas, and Achromobacter. nih.govnih.gov The rate of degradation is enhanced in warm, moist conditions and is stimulated by the addition of organic matter. who.int

The most well-elucidated degradation pathway in bacteria involves a series of enzymatic reactions encoded by the tfd genes. nih.gov The process is typically initiated by the cleavage of the side chain from the aromatic ring.

The key steps are:

Side Chain Removal: The enzyme α-ketoglutarate-dependent 2,4-D dioxygenase (TfdA) converts 2,4-D into 2,4-dichlorophenol (B122985) (2,4-DCP). nih.gov

Hydroxylation: 2,4-DCP is then hydroxylated by 2,4-DCP hydroxylase (TfdB) to form 3,5-dichlorocatechol (B76880). nih.gov

Ring Cleavage: The aromatic ring of dichlorocatechol is cleaved by chlorocatechol 1,2-dioxygenase (TfdC). nih.gov

Further Metabolism: Subsequent enzymatic reactions catalyzed by TfdD, TfdE, and TfdF further process the molecule, ultimately funneling the breakdown products into the central metabolic pathway of the microorganism, the tricarboxylic acid (TCA) cycle. nih.gov

This efficient microbial breakdown is why 2,4-D is generally considered to be non-persistent in the environment, with a half-life that can range from several days to months depending on environmental conditions. nih.govglobalsciencebooks.info

| Enzyme (Gene) | Function | Substrate | Product | Source |

|---|---|---|---|---|

| 2,4-D dioxygenase (tfdA) | Cleaves the acetic acid side chain | 2,4-Dichlorophenoxyacetic acid (2,4-D) | 2,4-Dichlorophenol (2,4-DCP) | nih.gov |

| 2,4-DCP hydroxylase (tfdB) | Adds a hydroxyl group to the ring | 2,4-Dichlorophenol (2,4-DCP) | Dichlorocatechol | nih.gov |

| Chlorocatechol 1,2-dioxygenase (tfdC) | Opens the aromatic ring | Dichlorocatechol | 2,4-Dichloro-cis,cis-muconate | nih.gov |

| Chloromuconate cycloisomerase (tfdD) | Converts the muconate | 2,4-Dichloro-cis,cis-muconate | 2-Chlorodienelactone | nih.gov |

| Chlorodienelactone hydrolase (tfdE) | Hydrolyzes the lactone | 2-Chlorodienelactone | 2-Chloromaleylacetate | nih.gov |

| Maleylacetate reductase (tfdF) | Reduces the maleylacetate | 2-Chloromaleylacetate | 3-Oxoadepate pathway intermediate | nih.gov |

Phototransformation and Photolytic Degradation Mechanisms

In addition to microbial action, 2,4-D esters can be degraded by phototransformation, also known as photolysis. This process involves the breakdown of the chemical by light energy, particularly ultraviolet (UV) radiation from sunlight. juniperpublishers.com While microbial degradation is dominant in soil, photolysis can be a significant pathway in aqueous environments and on surfaces exposed to light. juniperpublishers.cominvasive.org

Direct photolysis occurs when the 2,4-D ester molecule directly absorbs light energy, leading to its decomposition. Studies on various 2,4-D esters have shown that this process occurs, although its rate can be slow. For the 2,4-D ethylhexyl ester in an aqueous solution, the photolytic half-life in natural sunlight was calculated to be 128.2 days. inchem.org The process is generally faster than hydrolysis in acidic or neutral water but slower than microbial degradation. inchem.org

In the atmosphere, 2,4-D can exist in the vapor phase, where it is susceptible to direct photolysis, contributing to its degradation and removal from the air. cdc.gov

Indirect photolysis involves other chemical species, known as photosensitizers, that absorb light energy and then transfer it to the 2,4-D ester molecule, or produce highly reactive species that attack it. A primary mechanism for indirect photolysis in the atmosphere and in water is through reactions with hydroxyl radicals (•OH). cdc.gov These radicals are photochemically generated and are highly reactive, capable of rapidly degrading organic compounds. The estimated half-life for the reaction of vapor-phase 2,4-D with hydroxyl radicals in the atmosphere is about 19 hours, indicating that this is a significant degradation pathway in the air. cdc.gov

Hydrolytic Transformation Processes

Hydrolysis represents a primary pathway for the transformation of this compound in the environment. chemguide.co.uk This chemical reaction with water leads to the cleavage of the ester bond, fundamentally altering the compound's structure and properties. chemguide.co.uk

In aqueous environments, this compound undergoes hydrolysis to yield its parent compound, 2,4-dichlorophenoxyacetic acid (2,4-D acid), and isopentyl alcohol. This transformation is a critical step in its environmental degradation pathway, as the resulting 2,4-D acid has markedly different properties, including higher water solubility and different sorption characteristics, compared to the original ester form. invasive.orgjuniperpublishers.com The rate of hydrolysis is strongly dependent on the specific structure of the ester; for instance, esters with ether linkages near the carboxyl group tend to hydrolyze more rapidly than those with hydrocarbon chains. researchgate.net While specific kinetic data for the isopentyl ester is limited, the general principle is that ester formulations of 2,4-D are rapidly converted to the acid form in natural water bodies and moist soils. researchgate.netepa.gov This conversion is often considered the most significant transformation pathway for 2,4-D esters in aquatic systems. researchgate.net

The rate of ester hydrolysis is profoundly influenced by the pH of the aqueous medium. juniperpublishers.comresearchgate.net The reaction is significantly accelerated under alkaline (high pH) conditions. invasive.orgfao.orgusu.edu For many pesticides, the rate of hydrolysis can increase by a factor of ten for every one-unit increase in pH. usu.eduumass.edu Consequently, in alkaline waters, the hydrolysis of 2,4-D esters to the acid form can occur quite readily. invasive.org Conversely, under acidic (low pH) conditions, 2,4-D esters are more stable and may persist for longer periods. epa.gov

Temperature is another critical environmental factor, with higher temperatures generally increasing the rate of chemical reactions, including hydrolysis. invasive.orgusu.edu The combined effect of pH and temperature dictates the stability and persistence of the ester in any given aquatic environment.

Table 1: Illustrative Hydrolysis Half-life of a 2,4-D Ester (2-ethylhexyl ester) at Different pH Levels This table uses data for the 2-ethylhexyl ester as a representative example of how pH affects the hydrolysis of 2,4-D esters.

| pH Level | Condition | Half-life (Days) | Reference |

|---|---|---|---|

| 7 | Neutral | 48 | fao.org |

| 9 | Alkaline | 2.2 | fao.org |

Interactions with Abiotic Soil Components and Sorption Dynamics

The movement and bioavailability of this compound and its degradation products in the terrestrial environment are largely controlled by their interactions with soil components.

Ester formulations of 2,4-D, such as the isopentyl ester, can adsorb to soil particles. invasive.org However, because they rapidly hydrolyze to the more mobile 2,4-D acid, the long-term sorption dynamics are primarily those of the acid form. invasive.org The sorption of 2,4-D acid in soil is principally governed by its interaction with soil organic matter (SOM) and, to a lesser extent, iron oxides and clay minerals. juniperpublishers.comresearchgate.netmdpi.com Higher organic matter content strongly favors the adsorption of 2,4-D. juniperpublishers.comscialert.netnih.gov The process involves the partitioning of the herbicide into the soil's organic fraction and its attachment to mineral surfaces. nih.gov Adsorption isotherms, which describe the equilibrium between the herbicide in solution and adsorbed onto soil particles, often follow Freundlich or Langmuir models, indicating a complex interaction with heterogeneous soil surfaces. nih.govoaepublish.com Desorption, the release of the sorbed compound back into the soil solution, is also a critical process; incomplete desorption can lead to the sequestration of residues in the soil. nih.gov

Several soil properties significantly influence the retention and release of 2,4-D. The two most critical factors are the organic carbon content and the soil pH. invasive.orgfao.orgnih.gov

Organic Carbon Content : There is a strong positive correlation between the amount of organic carbon or organic matter in the soil and the extent of 2,4-D adsorption. invasive.orgjuniperpublishers.comfao.org Soils with higher organic carbon content exhibit greater sorption, which reduces the concentration of 2,4-D in the soil solution, thereby limiting its mobility and potential for leaching. juniperpublishers.com

Soil pH : Soil pH has a determinative effect on 2,4-D sorption. Adsorption increases significantly as the pH decreases (becomes more acidic). juniperpublishers.comfao.orgscialert.net At pH values below its pKa (~2.8), 2,4-D exists primarily in its nonionic (uncharged) form, which is more readily adsorbed by soil organic matter. juniperpublishers.com At higher pH levels, typical of many agricultural soils, 2,4-D is in its anionic (negatively charged) form. This anionic form is repelled by the predominantly negative charges on soil colloids (clay and organic matter), leading to decreased adsorption and increased mobility. juniperpublishers.com

Table 2: Influence of Soil Characteristics on 2,4-D Sorption

| Soil Characteristic | Effect on Sorption/Retention | Mechanism | Reference |

|---|---|---|---|

| High Organic Carbon Content | Increases | Provides more sites for herbicide partitioning and binding. | invasive.orgjuniperpublishers.comfao.org |

| Low Organic Carbon Content | Decreases | Fewer available binding sites, leading to higher concentration in soil solution. | scialert.net |

| Low pH (Acidic) | Increases | 2,4-D is in its less soluble, nonionic form, which is more readily adsorbed. | juniperpublishers.comfao.orgmdpi.com |

| High pH (Alkaline) | Decreases | 2,4-D is in its anionic form, which is repelled by negatively charged soil surfaces, increasing mobility. | juniperpublishers.com |

Environmental Persistence and Dissipation Mechanisms

The persistence of this compound in the environment is generally low. invasive.orgwho.int Its dissipation is driven by a combination of rapid chemical transformation and subsequent biological degradation. invasive.orgwho.int

The primary dissipation mechanism for 2,4-D compounds in the environment is microbial degradation. invasive.orgnih.gov The isopentyl ester is first rapidly hydrolyzed to 2,4-D acid. invasive.orgepa.gov This acid is then utilized by a wide variety of soil and water microorganisms as a source of carbon and energy, breaking it down into simpler, non-toxic substances like carbon dioxide. fao.orgwho.intnih.gov

Other dissipation mechanisms are generally considered less significant. While 2,4-D can be degraded by sunlight (photodegradation), this process is often slow in the field compared to microbial breakdown. invasive.orgresearchgate.net Volatilization, the loss of the compound to the atmosphere as a vapor, can occur with ester formulations, particularly at higher temperatures and soil moisture levels, but low-volatility esters are designed to minimize this. invasive.orgjuniperpublishers.com

Table 3: Summary of Environmental Half-life for 2,4-D (Acid/Anion Form)

| Environment | Condition | Typical Half-life | Reference |

|---|---|---|---|

| Soil | Aerobic, Favorable Microbial Conditions | ~10 days (can range from 3-40 days) | invasive.orgfao.org |

| Soil | Cold, Dry, or Unfavorable Conditions | Can be several months or longer | invasive.org |

| Water | Aerobic | ~4.5 - 15 days | fao.orgcdc.gov |

| Water | Anaerobic | ~41 - 333 days | fao.orgcdc.gov |

Ecotoxicological Investigations and Biological Responses in Non Human Organisms

Phytotoxicological Effects on Non-Target Flora

The application of 2,4-D esters can have significant impacts on non-target plant life, a phenomenon known as phytotoxicity. tandfonline.com This is a primary concern in areas adjacent to treated sites, where spray drift or vapor movement can expose susceptible vegetation. juniperpublishers.com

Impact on Terrestrial Plant Communities and Biodiversity

As a selective herbicide, 2,4-D, isopentyl ester is designed to control broadleaf weeds. researchgate.netherts.ac.uk However, this selectivity means it can also harm non-target broadleaf plants, including wildflowers, shrubs, and trees. epa.gov Inadvertent exposure can lead to a reduction in local plant biodiversity by eliminating susceptible species from a community. This alteration of the natural plant community can have cascading effects on the ecosystem, affecting organisms that rely on those plants for food and habitat. epa.gov The use of 2,4-D esters, particularly those with higher volatility, poses a risk of vapor drift, which can cause damage to sensitive crops and other non-target plants even at a distance from the application site. juniperpublishers.comtandfonline.com

Effects on Aquatic Macrophytes and Algal Species

When 2,4-D esters enter aquatic environments, they can impact aquatic plants. Studies on various 2,4-D formulations show high toxicity to vascular aquatic plants. epa.gov Dicotyledonous aquatic macrophytes are particularly susceptible. While some studies on the 2,4-D acid form showed minimal effects on certain phytoplankton communities at concentrations around 1 mg/L, ester formulations have been noted to reduce the productivity of these organisms. who.int The ethyl ester of 2,4-D, for instance, is used to control the invasive water hyacinth. waterquality.gov.au

Sublethal Effects on Plant Physiology and Development (e.g., growth regulation, reproductive impairment)

The primary mechanism of 2,4-D esters is to mimic the natural plant growth hormone auxin. juniperpublishers.comepa.gov Upon absorption, typically through the leaves, the ester is converted to the active 2,4-D acid form. juniperpublishers.com This leads to a cascade of physiological disruptions, including:

Uncontrolled Cell Division and Growth: The herbicide induces disorganized and unsustainable growth, leading to the crushing of the plant's vascular system. researchgate.net

Abnormal Growth: Symptoms of sublethal exposure in sensitive plants include twisting and bending of stems (epinasty), leaf puckering, and strapping (leaves becoming long and narrow). tandfonline.com

Reproductive Impairment: Flowering can be abnormally advanced, and in severe cases, the plant's ability to produce viable seeds is compromised. tandfonline.com

Tissue Damage: Lesions on the stem and the development of root primordia on lower stems are also observed sublethal effects. tandfonline.com

Studies on the 2,4-D iso-octyl ester on tomato plants, a sensitive species, demonstrated that even vapor exposure could induce these sublethal responses, including changes in plant height, dry matter content, and abnormal leaf development, without causing plant death. tandfonline.com

Aquatic Ecotoxicology and Impacts on Aquatic Biota

The introduction of 2,4-D esters into aquatic ecosystems poses a significant risk to resident organisms. The ester forms are consistently shown to be more toxic to aquatic life than the acid or salt forms due to their higher lipid solubility, which facilitates faster absorption. juniperpublishers.comepa.govwho.int

Effects on Fish Species (e.g., growth, reproduction, behavior)

Research indicates that 2,4-D esters can be moderately to highly toxic to fish. epa.govusda.gov The toxicity can be influenced by environmental factors such as temperature, with sensitivity increasing as water temperature rises. waterquality.gov.au Early life stages of fish are often more susceptible than adults or eggs. juniperpublishers.comwaterquality.gov.au

Observed effects include:

Acute Toxicity: Studies have established lethal concentration (LC50) values for various fish species, with esters showing toxicity at lower concentrations than other forms. For example, the U.S. EPA classifies the toxicity of 2,4-D esters to freshwater and marine fish as highly toxic. usda.gov

Sublethal Effects: Exposure to 2,4-D has been linked to a range of sublethal effects in fish. In larval zebrafish, a commercial 2,4-D formulation was found to decrease prey capture ability. sicb.org Other studies have noted that exposure can affect acetylcholinesterase activity in the brain and muscle of fish, indicating neurological impacts. nih.gov Stress responses, such as alterations in whole-body cortisol, have also been documented. sicb.org

Table 1: Acute Toxicity of 2,4-D Esters to Various Fish Species This table presents data for various 2,4-D esters as a proxy for this compound.

| Species | Chemical Form | Exposure Time | LC50 (mg/L) | Toxicity Class | Reference |

|---|---|---|---|---|---|

| Bluegill (Lepomis macrochirus) | 2,4,5-T Esters (50% emulsion) | 24 hr | 12 | Moderate | nih.gov |

| Rainbow Trout (Oncorhynchus mykiss) | 2,4-D Butoxyethyl Ester | 96 hr | 1.1 | High | |

| Fathead Minnow (Pimephales promelas) | 2,4-D Propylene Glycol Butyl Ether Ester | 96 hr | 0.87 | High | |

| Bluegill (Lepomis macrochirus) | 2,4-D Isooctyl Ester | 96 hr | >1.0 - <10.0 | High to Moderate | usda.gov |

Invertebrate Responses in Freshwater and Marine Ecosystems (e.g., crustaceans, insects)

Aquatic invertebrates are a critical component of freshwater and marine food webs, and they are also susceptible to 2,4-D esters. juniperpublishers.com Ester formulations are generally considered moderately to highly toxic to these organisms. epa.gov This toxicity can lead to direct mortality and also have indirect effects on the ecosystem by reducing the food source for fish and other predators. epa.govepa.gov

Studies on the water flea (Daphnia magna), a standard model for ecotoxicological testing, show a significant difference in toxicity depending on the 2,4-D form. While the acid form is practically non-toxic, the ethyl hexyl ester is moderately toxic, with a 48-hour LC50 of 5.2 mg/L. juniperpublishers.com Short-term toxicity data for various 2,4-D esters show LC50 values for freshwater invertebrates ranging from 2.2 to 11.8 mg/L. juniperpublishers.com

Table 2: Acute Toxicity of 2,4-D Esters to Aquatic Invertebrates This table presents data for various 2,4-D esters as a proxy for this compound.

| Species | Chemical Form | Exposure Time | EC50 (mg/L) | Effect | Reference |

|---|---|---|---|---|---|

| Water Flea (Daphnia magna) | 2,4-D Ethyl Hexyl Ester | 48 hr | 5.2 | Immobilization | juniperpublishers.com |

| Scud (Gammarus fasciatus) | 2,4-D Butyl Ester | 96 hr | 2.2 | Mortality | |

| Stonefly (Pteronarcys californica) | 2,4-D Isooctyl Ester | 96 hr | 8.0 | Mortality |

Amphibian and Reptilian Responses in Aquatic and Semi-Aquatic Environments

The ester forms of 2,4-D can be highly toxic to fish and other aquatic life. epa.govreddit.com Amphibians, with their permeable skin and aquatic larval stages, are particularly vulnerable to waterborne contaminants like 2,4-D.

Studies on tadpoles have demonstrated significant adverse effects from exposure to 2,4-D-based herbicides. Research on Physalaemus cuvieri tadpoles revealed that concentrations above 52.5 μg/L led to significantly increased mortality. beyondpesticides.org At the highest tested concentration of 100 μg/L, researchers observed mouth and intestinal malformations. beyondpesticides.org Furthermore, genotoxic effects, including erythrocyte nuclear abnormalities and the presence of micronuclei, were recorded at concentrations of 30.0 μg/L and higher. beyondpesticides.org

Similarly, a study on the South American toad Rhinella arenarum found that commercial formulations of 2,4-D butyl ester were up to ten times more toxic than the active ingredient alone. beyondpesticides.org The early embryonic development stage was most susceptible, and exposure resulted in severe teratogenic effects, including reduced body size, delayed development, microcephaly, and agenesis of gills. beyondpesticides.org The lethal concentration for 50% of the population (LC50) over 168 hours was 7.76 mg/L. beyondpesticides.org

Behavioral changes have also been noted. Acute exposure to 2,4-D can reduce the activity of tadpoles and their feeding activity, especially when predators are present. msu.edu However, one study concluded that responsible application on golf courses might not pose a strong threat to amphibian larvae. msu.edu

A meta-analysis of multiple studies reinforces that vertebrates, including amphibians and fish, experience higher mortality rates from 2,4-D exposure compared to invertebrates. beyondpesticides.org The commercial formulations are often more lethal than the technical grade chemical, partly because they can decrease dissolved oxygen in waterways, leading to asphyxia. beyondpesticides.org

Information regarding the specific impacts of 2,4-D esters on reptiles is notably scarce in scientific literature, representing a significant data gap in ecotoxicological research. nih.gov

Terrestrial Ecotoxicology and Effects on Fauna

In terrestrial environments, 2,4-D esters can impact a wide range of fauna, from soil-dwelling organisms to mammals and birds. The compound's persistence in soil is generally low, with a half-life averaging around 10 days, though this can be longer in cold, dry conditions. juniperpublishers.com

Earthworms are vital for soil health and are often used as bioindicators for soil toxicity. Studies on the effects of 2,4-D have shown significant impacts on these organisms. Laboratory tests on the earthworm Eutyphoeus waltoni demonstrated that the toxic effects of 2,4-D were dependent on both the dose and the duration of exposure. researchgate.net In another study, exposure of the earthworm Eisenia fetida to 2,4-D at 10 mg/kg of soil resulted in a mortality rate of 30-40%, while concentrations of 500 mg/kg led to 100% mortality within hours. researchgate.net

Research comparing glyphosate (B1671968) and 2,4-D effects on Eisenia foetida found that while glyphosate caused a significant reduction in weight, 2,4-D was responsible for 100% mortality at concentrations of 500 and 1,000 mg/kg. researchgate.net Direct contact studies showed severe effects on worms, including death. sc.edu The toxicity can be influenced by soil composition; maximum toxicity for Eutyphoeus waltoni was observed in sandy soil. researchgate.net Long-term application of 2,4-D can have a detrimental impact on the reproduction and development of earthworms. researchgate.net

Based on available data, 2,4-D is considered moderately toxic to practically non-toxic to avian species. orst.edujuniperpublishers.com The acute oral lethal dose (LD50) varies by species and the specific form of the chemical.

| Species | 2,4-D Form | Acute Oral LD50 | Citation |

| Pheasant | Acid | 472 mg/kg | juniperpublishers.com |

| Pigeon | Acid | 668 mg/kg | juniperpublishers.com |

| Japanese Quail | Acid | 668 mg/kg | juniperpublishers.com |

| Wild Ducks | Acid | >1000 mg/kg | juniperpublishers.com |

| Bobwhite Quail | Dimethylamine Salt | 500 mg/kg | juniperpublishers.com |

| Mallard Duck | Ethylhexyl Ester | 663 mg/kg | juniperpublishers.com |

| Wild Ducks | Sodium Salt | >2025 mg/kg | juniperpublishers.com |

There are no significant pronounced differences in toxicity among the various forms of 2,4-D for birds. juniperpublishers.com Research on potential reproductive effects has shown that spraying 2,4-D directly onto bird eggs did not reduce hatchability or lead to abnormalities in the chicks. orst.edujuniperpublishers.comoregon.gov However, environmental contamination by a range of agricultural chemicals, including herbicides like 2,4-D, has been linked to adverse reproductive effects in exposed birds, such as reduced fertility and eggshell thinning, though direct causality for 2,4-D alone in field conditions is less clear. researchgate.net

For mammals, 2,4-D is generally rated as having low to moderate toxicity. epa.govherts.ac.uk The kidneys are a primary target organ, with toxicity occurring when the renal system's capacity to clear the chemical from the blood is exceeded. orst.edu24d.info Dose-dependent toxic effects in animal studies have been observed in the eye, thyroid, kidney, and adrenal glands. orst.edu

Dogs are reported to be more sensitive to chlorophenoxy acid herbicides like 2,4-D than other animals, exhibiting symptoms such as myotonia, vomiting, and weakness after ingestion. juniperpublishers.com Acute oral LD50 values in rats range from 639 mg/kg to 1646 mg/kg, depending on the chemical form, while the LD50 for mice was reported at 138 mg/kg. juniperpublishers.comorst.edu All chemical forms of 2,4-D are considered to have low toxicity for acute dermal exposure in rabbits. juniperpublishers.com

The impact of herbicides on pollinators and other beneficial insects is a significant environmental concern. For 2,4-D, the consensus is that it is practically non-toxic to honeybees (Apis mellifera). orst.eduoregon.gov

A study where newly emerged honeybees were fed various herbicides in a sucrose (B13894) solution found that 2,4-D was relatively nontoxic at all tested concentrations (10, 100, and 1000 ppm). ag.gov In fact, at 10 and 100 ppm, bees fed 2,4-D lived significantly longer than the control bees. ag.gov However, some formulations, such as isopropyl esters and those with an oily consistency, have been shown to be more toxic than other forms at maximum dosages. intermountainfruit.org The 2-ethylhexyl ester (EHE) form of 2,4-D is rated as relatively nontoxic to bees. pesticidestewardship.org

Regarding other beneficial insects, field studies have shown minimal impact. Applications of 2,4-D did not harm the parasitic wasp Trichogramma cacoeciae or the rove beetle Aleochara bilineata. fao.org Furthermore, a 20-month observation period following the application of 2,4-D in field crops showed no adverse effects on populations of staphylinids (rove beetles), carabids (ground beetles), or spiders. fao.org

Microbial Ecology and Soil Health Perturbations

Soil microorganisms are fundamental to soil fertility and ecosystem function. The application of herbicides can alter the structure and activity of these microbial communities. nih.gov

A study on 2,4-D butyl ester found that it had substantial effects on the microbial population and community structure in agricultural soils. researchgate.net The application of the herbicide shifted the microbial community, with the ratio of gram-negative to gram-positive bacteria decreasing as the herbicide concentration increased. researchgate.net The impact was also dependent on the herbicide concentration; a dose of 100 μg/g of soil led to a significant increase in culturable bacteria and actinomycetes, whereas a higher dose of 1000 μg/g caused a decline in these populations. researchgate.net Fungal numbers, however, increased over time at the highest concentration. researchgate.net

The effects of 2,4-D on soil microbes are also modulated by soil properties. The impact of 2,4-D butyl ester was found to be greater in soil with low organic matter and fertility compared to soil with higher organic matter content. researchgate.net This is likely because higher organic matter can adsorb more of the herbicide, reducing its bioavailability and toxic effects on soil biota. researchgate.net The long-term application of 2,4-D can have detrimental effects on soil microorganisms, including nitrogen-fixing bacteria, and can reduce the activity of important soil enzymes. researchgate.net

| Microbial Group | Effect of 2,4-D Butyl Ester (1000 μg/g) | Soil Condition | Citation |

| Culturable Bacteria | Decline | Low and High Fertility | researchgate.net |

| Culturable Actinomycetes | Decline | Low and High Fertility | researchgate.net |

| Fungi | Increase | Low and High Fertility | researchgate.net |

| Gram-Negative/Gram-Positive Ratio | Decrease | Low and High Fertility | researchgate.net |

Effects on Soil Microbial Community Structure and Function

The introduction of this compound into the soil environment is anticipated to induce shifts in the structure and function of the native microbial communities. Following its rapid hydrolysis to 2,4-D acid, the compound can exert selective pressure on soil microorganisms.

The response of the microbial community is also intrinsically linked to soil properties. Soils with higher organic matter content tend to exhibit greater resilience to the effects of the herbicide, as the organic matter can adsorb the chemical, reducing its bioavailability and mitigating its impact on microbial populations. researchgate.net

Table 1: Illustrative Effects of 2,4-D Esters on Soil Microbial Populations (Based on studies of 2,4-D Butyl Ester)

| Concentration (µg g⁻¹ soil) | Effect on Bacteria | Effect on Fungi | Effect on Actinomycetes | Reference |

| 10 | Stimulatory | No significant effect | Stimulatory | researchgate.net |

| 100 | Stimulatory | No significant effect | Stimulatory | researchgate.net |

| 1000 | Inhibitory | Stimulatory | Inhibitory | researchgate.net |

Impacts on Biogeochemical Cycles (e.g., nitrogen cycling)

The degradation product of this compound, which is the 2,4-D acid, can interfere with crucial biogeochemical processes, most notably the nitrogen cycle. Nitrogen is a critical nutrient for plant growth, and its transformation in the soil is mediated by diverse microbial groups.

Herbicides can disrupt the delicate balance of the nitrogen cycle by affecting key processes such as nitrification, denitrification, and nitrogen fixation. mdpi.com Studies have indicated that 2,4-D can have varied effects on nitrogen-transforming bacteria. For instance, some research has shown that autotrophic nitrifying bacteria, which are essential for the conversion of ammonium (B1175870) to nitrate (B79036), can be more sensitive to the toxic effects of 2,4-D compared to other nitrogen-transforming microbes. who.int Conversely, heterotrophic nitrifying bacteria may be stimulated under certain conditions.

The process of nitrogen fixation, carried out by both free-living and symbiotic bacteria, can also be impacted. High concentrations of 2,4-D acid have been shown to affect nitrogen fixation by aquatic algae, and 2,4-D esters have been reported to have an effect on nitrogen fixation from concentrations of 36 mg/litre upwards. who.int Inhibition of denitrifying bacteria, which convert nitrate back to gaseous nitrogen, has also been observed with the application of certain herbicides, potentially leading to an accumulation of nitrate in the soil. mdpi.com These disruptions can alter the availability of nitrogen for plants and other organisms within the ecosystem.

Table 2: Potential Impacts of 2,4-D (from Isopentyl Ester Hydrolysis) on Nitrogen Cycle Processes

| Nitrogen Cycle Process | Key Microorganisms Involved | Potential Effect of High 2,4-D Concentration | Reference |

| Nitrification (Autotrophic) | Nitrosomonas, Nitrobacter | Inhibition | who.int |

| Denitrification | Pseudomonas, Paracoccus | Inhibition | mdpi.com |

| Nitrogen Fixation | Azotobacter, Rhizobium, Cyanobacteria | Inhibition | who.int |

Microbial Resistance and Adaptation Mechanisms

The repeated application of this compound can lead to the adaptation of soil microbial communities, fostering the growth of microorganisms capable of degrading the herbicide. who.int The primary mechanism of adaptation is the ability of certain bacteria and fungi to utilize 2,4-D as a sole source of carbon and energy. nih.gov This biodegradation is the principal pathway for the dissipation of 2,4-D from the soil environment. orst.edu

Numerous bacterial genera, including Pseudomonas, Cupriavidus, Acinetobacter, and Sphingomonas, have been identified as effective degraders of 2,4-D. nih.gov The genetic basis for this degradation is well-documented, with the tfd (two, four-D) genes, often located on plasmids, playing a central role. For example, the degradation pathway in organisms like Cupriavidus necator JMP134 involves a series of enzymatic steps:

Cleavage of the ether bond by the enzyme 2,4-D dioxygenase (encoded by the tfdA gene) to form 2,4-dichlorophenol (B122985) (2,4-DCP). nih.gov

Hydroxylation of 2,4-DCP to form dichlorocatechol by 2,4-DCP hydroxylase (tfdB). nih.gov

Cleavage of the aromatic ring by chlorocatechol 1,2-dioxygenase (tfdC). nih.gov

Subsequent enzymatic reactions catalyzed by products of the tfdD, tfdE, and tfdF genes, which ultimately funnel the breakdown products into the tricarboxylic acid (TCA) cycle. nih.gov

The presence of these catabolic genes on mobile genetic elements like plasmids facilitates their spread among different bacterial species through horizontal gene transfer. This contributes to the widespread capacity for 2,4-D degradation in soils with a history of herbicide application. Studies on specific bacterial strains have demonstrated the role of plasmids in conferring the ability to break down 2,4-D esters. For instance, research on an Acinetobacter sp. capable of degrading 2,4-D butyl ester indicated that the degradation gene was located on a plasmid. nih.gov This suggests that similar plasmid-encoded resistance and degradation mechanisms would be relevant for this compound.

Mechanistic Studies of Biological Action and Interaction

Molecular and Cellular Mechanisms of Phytotoxicity

The herbicidal efficacy of 2,4-D esters is rooted in their ability to induce a cascade of disruptive events within the plant's molecular and cellular machinery. These compounds are readily absorbed by plants, primarily through the foliage, where they initiate a series of phytotoxic responses. orst.edu

2,4-D, isopentyl ester, like other phenoxy herbicides, functions as a synthetic mimic of the natural plant hormone indole-3-acetic acid (IAA), the most common auxin. unl.eduinvasive.org These synthetic auxins are structurally similar to IAA, allowing them to bind to auxin receptors, but they are far more persistent within the plant because they resist the natural degradation processes that regulate endogenous auxin levels. nih.govnih.gov This persistence leads to a continuous and overwhelming stimulation of auxin-responsive genes.

The core of this mechanism involves the SCF(TIR1/AFB) complex, which is the auxin co-receptor. nih.govmdpi.com In a normal state, Auxin/Indole-3-Acetic Acid (Aux/IAA) proteins act as transcriptional repressors, preventing the expression of auxin-related genes. mdpi.com When a natural auxin like IAA binds to the TIR1/AFB receptor, it promotes the degradation of these Aux/IAA repressors, freeing up Auxin Response Factors (ARFs) to activate gene expression for controlled growth. mdpi.com

Synthetic auxins like 2,4-D esters hijack this system. By binding to the receptor, they cause a massive and sustained degradation of the Aux/IAA repressors, leading to the simultaneous and uncontrolled expression of all genes related to cell elongation, division, and hormone production. This overstimulation disrupts normal plant development, causing abnormal growth patterns such as leaf epinasty and stem curvature, ultimately leading to the plant's death. orst.eduinvasive.orgresearchgate.net Studies on the related 2,4-D isooctyl ester have shown that it significantly affects phytohormone signal transduction pathways, not only for auxins but also for cytokinins, abscisic acid (ABA), and gibberellins (B7789140) (GA), demonstrating a broad disruption of hormonal balance. nih.gov

The auxin mimicry of 2,4-D esters directly translates into profound changes in gene expression and the plant's proteome. Following treatment with 2,4-D isooctyl ester, a close analogue, transcriptome analysis in sensitive plants like Triticum aestivum revealed that differentially expressed genes (DEGs) were predominantly enriched in plant hormone metabolism and signal transduction pathways. frontiersin.orgnih.gov

Key auxin-responsive genes, such as those from the GH3 and SAUR families, show markedly enhanced expression levels after exposure. nih.gov For instance, in a study comparing the effects of 2,4-D isooctyl ester on Triticum aestivum and the more tolerant Aegilops tauschii, the expression of genes involved in auxin biosynthesis and signaling was significantly increased in the sensitive species. frontiersin.org This suggests that the phytotoxic effect is linked to a massive induction of the auxin signaling cascade. frontiersin.org

The following table details the expression changes of specific genes in Triticum aestivum tiller buds following treatment with 2,4-D isooctyl ester, illustrating the significant modulation of the auxin pathway.

| Gene ID | Gene Annotation | Log2 (Fold Change) |

| TraesCS1D02G238100 | Tryptophan aminotransferase (TAA) | > 5.0 |

| TraesCS1D02G320000 | Gretchen Hagen 3 (GH3) | > 4.0 |

| TraesCS4D02G014900 | Small auxin-up RNA (SAUR) | > 4.0 |

This table is based on data from studies on 2,4-D isooctyl ester, a close analogue of this compound. frontiersin.orgnih.gov

These changes at the genetic level lead to significant proteomic alterations. The over-expression of growth-related genes results in the abnormal biosynthesis of proteins, contributing to uncontrolled cell division and vascular tissue damage. orst.edu Furthermore, proteomic studies on plants under herbicide stress show alterations in proteins related to energy metabolism, antioxidant activity, and signal transduction, reflecting a systemic response to the chemical-induced disruption. nih.gov

The phytotoxicity of 2,4-D extends to the subcellular level, causing disruption of cellular membranes and organelles. The massive production of reactive oxygen species (ROS), a downstream effect of 2,4-D action, leads to lipid peroxidation. researchgate.netnih.gov This process damages the lipid components of cell membranes, compromising their integrity and leading to electrolyte leakage. nih.govresearchgate.net

Chloroplasts are identified as a primary target for 2,4-D accumulation and metabolism. nih.gov At high concentrations, 2,4-D can inhibit photochemical reactions by blocking electron transport in photosystem II. nih.gov This disruption not only impairs photosynthesis but also contributes to the generation of ROS. nih.gov The herbicide-induced stress also leads to a reduction in chlorophyll (B73375) and carotenoid content, signaling the senescence of the photosynthetic machinery. nih.gov Studies on the fungus Umbelopsis isabellina exposed to 2,4-D showed a marked increase in membrane permeability and a decrease in membrane fluidity, demonstrating the direct physical impact of the herbicide on cellular boundaries. nih.gov

A key component of the phytotoxicity of 2,4-D and its esters is the induction of severe oxidative stress. researchgate.net The uncontrolled metabolic activity and hormonal imbalance triggered by the herbicide lead to a massive overproduction of reactive oxygen species (ROS), such as hydrogen peroxide and superoxide (B77818) anions. nih.govresearchgate.net

While plants have natural antioxidant defense systems to neutralize ROS produced during normal metabolism, these systems are completely overwhelmed by the flood of free radicals generated after 2,4-D application. researchgate.net This imbalance results in widespread oxidative damage to cellular components, including lipids, proteins, and nucleic acids. nih.govresearchgate.net

In response to this stress, plants attempt to ramp up their antioxidant defenses. This involves increasing the activity of enzymes like superoxide dismutase (SOD) and catalase. researchgate.net However, this defense response is often insufficient to counter the herbicide's effect and consumes a significant amount of the plant's energy, contributing to its eventual starvation and death. Research on Setaria viridis treated with 2,4-D isooctyl ester showed a significant accumulation of malondialdehyde (MDA), a key indicator of lipid peroxidation and oxidative stress. nih.gov

The table below shows the physiological effects observed in Setaria viridis after treatment with 2,4-D isooctyl ester, highlighting the impact on photosynthesis and the induction of oxidative stress.

| Parameter | Effect |

| Photosynthetic Rate | Dramatically reduced |

| Malondialdehyde (MDA) Content | Significant accumulation |

This data is derived from studies on 2,4-D isooctyl ester, a close analogue of this compound. nih.gov

Advanced Analytical Methodologies for 2,4 D, Isopentyl Ester and Its Metabolites

Sample Preparation Techniques for Complex Environmental Matrices

Effective sample preparation is a critical first step to isolate the target analytes from interfering substances present in environmental samples like soil, water, and vegetation. nih.govetamu.edufbn.com The choice of technique depends on the matrix complexity and the physicochemical properties of the analytes.

Liquid-Liquid Extraction (LLE) is a conventional and widely used method for extracting 2,4-D and its esters from aqueous samples. researchgate.netsrce.hr This technique partitions analytes between two immiscible liquid phases, typically an aqueous sample and an organic solvent. researchgate.netsrce.hr The efficiency of LLE is influenced by factors such as solvent choice, pH, and the salt concentration of the aqueous phase. For instance, the extraction of acidic herbicides like 2,4-D is often enhanced by acidifying the sample to suppress the ionization of the acid group, thereby increasing its solubility in the organic solvent. epa.gov Salting-out assisted LLE (SALLE) can further improve extraction efficiency by adding a salt to the aqueous phase, which decreases the solubility of the analyte in the aqueous layer and promotes its transfer to the organic phase. arcjournals.orgnih.gov

Solid-Phase Extraction (SPE) offers a more modern and efficient alternative to LLE, requiring smaller volumes of organic solvents. nih.govsigmaaldrich.com SPE involves passing a liquid sample through a solid sorbent material packed in a cartridge or disk. nih.gov The analytes are retained on the sorbent while the matrix interferences are washed away. The retained analytes are then eluted with a small volume of a suitable solvent. nih.gov For the analysis of 2,4-D and its esters, various SPE sorbents can be employed, including reversed-phase materials like C18 and polymeric sorbents. nih.govnih.gov The selection of the appropriate sorbent and elution solvent is critical for achieving high recovery and a clean extract. windows.net For example, a study on the determination of 2,4-D in soil and sediment utilized solid-phase extraction for clean-up of soil extracts. epa.gov

Table 1: Comparison of LLE and SPE for the Extraction of 2,4-D, Isopentyl Ester

| Feature | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |

| Principle | Partitioning of analyte between two immiscible liquid phases. researchgate.net | Partitioning of analyte between a solid sorbent and a liquid sample. nih.gov |

| Solvent Consumption | High | Low |

| Selectivity | Generally lower, can be improved by pH adjustment. epa.gov | High, dependent on sorbent selection. windows.net |

| Automation Potential | Limited | High |

| Common Application | Extraction from aqueous samples. srce.hr | Extraction and clean-up from various matrices. nih.govmdpi.com |

In recent years, miniaturized extraction techniques have gained prominence due to their environmental friendliness, reduced solvent consumption, and high enrichment factors.

Solid-Phase Microextraction (SPME) is a solvent-free technique that uses a fused-silica fiber coated with a stationary phase to extract analytes from a sample. nih.govnih.gov The fiber can be exposed directly to the sample or to the headspace above the sample (headspace SPME). researchgate.net After extraction, the analytes are thermally desorbed directly into the injection port of a gas chromatograph. nih.gov The choice of fiber coating is crucial for selective extraction. pan.olsztyn.pl For instance, polydimethylsiloxane (B3030410) (PDMS) coatings are commonly used for nonpolar compounds.

Liquid-Phase Microextraction (LPME) is another miniaturized technique that utilizes a small volume of an organic solvent to extract analytes. researchgate.net There are several modes of LPME, including single-drop microextraction (SDME), hollow-fiber LPME (HF-LPME), and dispersive liquid-liquid microextraction (DLLME). researchgate.netnih.gov HF-LPME, for example, uses a porous polypropylene (B1209903) hollow fiber to contain the organic solvent, which acts as a supported liquid membrane between the sample and an acceptor phase inside the fiber. mdpi.com This technique has been successfully applied to the extraction of chlorophenoxy acid herbicides from soil samples. mdpi.com

Table 2: Overview of Microextraction Techniques for Herbicide Analysis

| Technique | Principle | Advantages | Common Application for Herbicides |

| Solid-Phase Microextraction (SPME) | Analyte partitioning between sample and a coated fiber. nih.gov | Solvent-free, simple, high sensitivity. researchgate.netnih.gov | Analysis of volatile and semi-volatile herbicides in water and soil. pan.olsztyn.pl |

| Hollow-Fiber Liquid-Phase Microextraction (HF-LPME) | Analyte transfer through a supported liquid membrane in a hollow fiber. mdpi.com | High enrichment factors, low solvent usage, good clean-up. mdpi.com | Extraction of acidic herbicides from aqueous and soil samples. mdpi.com |

| Dispersive Liquid-Liquid Microextraction (DLLME) | Dispersion of a mixture of extraction and disperser solvents in the sample. nih.gov | Fast, simple, high recovery. researchgate.net | Preconcentration of organic pollutants from water samples. nih.gov |

Complex environmental matrices often contain co-extractive substances that can interfere with the analysis, leading to what is known as "matrix effects." These effects can cause signal suppression or enhancement in the detector, leading to inaccurate quantification. Therefore, effective sample clean-up is essential.

Besides the primary extraction techniques like SPE and LLE, additional clean-up steps may be necessary. For instance, gel permeation chromatography (GPC) can be used to remove high-molecular-weight interferences such as lipids from sample extracts. Adsorption chromatography using materials like Florisil or alumina (B75360) can also be employed to fractionate the extract and remove interfering compounds. epa.gov A study on determining 2,4-D in soil and sediment highlighted that while soil extracts were cleaned up using solid-phase extraction, sediment extracts required multiple phase/phase partitioning steps for clean-up. epa.gov

Chromatographic Separation and Detection Techniques

Following sample preparation, chromatographic techniques are employed to separate the this compound and its metabolites from other components in the extract before detection.

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and semi-volatile compounds like 2,4-D esters. etamu.edu The separation occurs in a capillary column based on the compounds' boiling points and interactions with the stationary phase. etamu.edu

Electron Capture Detector (ECD): The ECD is highly sensitive to compounds containing electronegative atoms, such as the chlorine atoms in 2,4-D. scioninstruments.comchromatographyonline.com This makes it a very selective and sensitive detector for the analysis of chlorinated herbicides. scioninstruments.comscience.gov However, it requires the use of a radioactive source. scioninstruments.com

Flame Ionization Detector (FID): The FID is a universal detector for organic compounds. scioninstruments.com It responds to virtually all carbon-containing compounds, making it less selective than the ECD. scioninstruments.com While robust and widely applicable, its sensitivity for halogenated compounds is lower than that of the ECD. scioninstruments.compjoes.com

Mass Spectrometry (MS): GC coupled with a mass spectrometer (GC-MS) provides both separation and structural information, making it a highly specific and reliable technique for identification and quantification. etamu.edunih.gov The mass spectrometer separates ions based on their mass-to-charge ratio, producing a unique mass spectrum for each compound that acts as a chemical fingerprint. etamu.edu Selected Ion Monitoring (SIM) mode can be used to enhance sensitivity and selectivity by monitoring only specific ions characteristic of the target analyte. epa.gov

Table 3: Comparison of GC Detectors for the Analysis of this compound

| Detector | Principle of Operation | Selectivity | Sensitivity for 2,4-D Esters |

| Electron Capture Detector (ECD) | Measures the decrease in a constant electron current caused by electron-capturing analytes. scioninstruments.com | High for electronegative compounds (e.g., halogenated). scioninstruments.com | Very High |

| Flame Ionization Detector (FID) | Measures the ions produced during the combustion of organic compounds in a hydrogen flame. scioninstruments.com | Low (universal for organic compounds). scioninstruments.com | Moderate |

| Mass Spectrometry (MS) | Separates ions based on their mass-to-charge ratio. etamu.edu | Very High (provides structural information). etamu.edu | Very High (especially in SIM mode). epa.gov |

Liquid Chromatography (LC) is suitable for the analysis of a wider range of compounds, including those that are non-volatile or thermally labile. tdl.org For the analysis of 2,4-D, LC is particularly useful for the parent acid and its non-volatile metabolites. The ester forms can also be analyzed after hydrolysis to the parent acid. tdl.org

Tandem Mass Spectrometry (LC-MS/MS): This technique involves two stages of mass analysis, which significantly enhances selectivity and reduces background noise. tdl.orgnih.gov It is highly effective for analyzing complex samples and can achieve very low detection limits. tdl.org A method for the determination of 2,4-D in soybean and corn utilized LC-MS/MS in a negative ion-spray ionization mode. tdl.org

High-Resolution Mass Spectrometry (HRMS): LC coupled with HRMS provides highly accurate mass measurements, which allows for the determination of the elemental composition of an unknown compound and confident identification. nih.govscispace.com This is particularly valuable for identifying unknown metabolites and transformation products of this compound in environmental samples. nih.govresearchgate.net

Ion Chromatography and Capillary Electrophoresis Applications

Ion Chromatography (IC) is a powerful technique for separating and quantifying ions and polar molecules. While direct analysis of non-polar esters like this compound is not typical for IC, the technique is highly applicable to the analysis of its primary acidic metabolite, 2,4-dichlorophenoxyacetic acid (2,4-D). After hydrolysis of the ester, which can occur in the environment or during sample preparation, IC can effectively separate the resulting 2,4-D anion from other inorganic and organic anions in complex matrices such as water samples. The system typically uses an anion-exchange column and a conductivity detector. lcms.cz To enhance sensitivity, a suppressor is used to reduce the background conductivity of the eluent and increase the signal of the analyte ions. lcms.cznestgrp.com Gradient elution, where the eluent concentration is gradually increased, allows for the separation of a wide range of analytes with varying retentions in a single run. nestgrp.com

Capillary Electrophoresis (CE) offers a high-resolution separation alternative, driven by the differential migration of solutes in an electric field. colby.edu This technique is particularly advantageous due to its small sample volume requirements and rapid analysis times. nih.gov For the analysis of 2,4-D and its metabolites, methods like anion-selective exhaustive injection (ASEI) combined with CE-UV detection have been developed. researchgate.net CE can be used to separate the 2,4-D acid metabolite from other phytohormones and related compounds. researchgate.net The separation is typically performed in an uncoated fused-silica capillary with a buffer system, and detection is often achieved via UV absorbance. colby.edunih.gov The use of organic modifiers, such as methanol (B129727) or acetonitrile, in the buffer can alter the selectivity and improve the resolution of the separation. cerealsgrains.org Micellar electrokinetic chromatography (MEKC), a mode of CE that uses surfactants to form micelles, can also be employed to separate neutral molecules like the parent ester from its charged metabolites. colby.edu

Spectroscopic and Spectrometric Characterization Methods

Spectroscopic and spectrometric methods are indispensable for the structural confirmation and quantification of this compound and its transformation products.

Infrared (IR) Spectroscopy is used to identify functional groups within a molecule. webassign.net For this compound, the IR spectrum would be characterized by several key absorption bands. A strong absorption peak around 1740 cm⁻¹ is indicative of the C=O (carbonyl) stretching vibration of the ester group. echemi.com The C-O stretching vibrations of the ester would also be present. Additionally, C-H stretching vibrations from the aliphatic isopentyl chain would be observed near 2870-2960 cm⁻¹. echemi.com Upon hydrolysis to the 2,4-D acid metabolite, the sharp ester C=O peak would be replaced by a very broad O-H stretch from the carboxylic acid group (around 2500-3300 cm⁻¹) and a carbonyl C=O stretch at a slightly lower frequency (around 1700-1725 cm⁻¹). Comparing the IR spectrum of a suspected metabolite to that of the parent compound allows for the confirmation of metabolic transformations. spectrabase.com

Table 1: Key IR Absorption Bands for this compound and its Primary Metabolite This table is generated based on typical frequencies for the functional groups present.

| Functional Group | Compound | Approximate Wavenumber (cm⁻¹) | Vibration Type |

|---|---|---|---|

| Ester Carbonyl (C=O) | This compound | ~1740 | Stretch |

| Aliphatic C-H | This compound | ~2870-2960 | Stretch |

| Carboxylic Acid O-H | 2,4-D (Metabolite) | ~2500-3300 (broad) | Stretch |

Fluorescence Spectrophotometry is a highly sensitive detection method. While the native fluorescence of 2,4-D esters may be limited, the technique can be applied after derivatization with a fluorescent tag. More commonly, it is used in bioassays where a bioreporter organism, engineered to produce a fluorescent or luminescent protein in the presence of a target compound, is utilized. nih.gov For instance, bacterial bioreporters can be designed to signal the presence of bioavailable 2,4-D in environmental samples. nih.gov The intensity of the fluorescence is proportional to the concentration of the analyte, allowing for quantification. rsc.org

UV-Vis Spectrophotometry is frequently used for the quantitative analysis of phenoxy herbicides, including 2,4-D and its esters, particularly as a detection method following chromatographic separation. ijprajournal.com 2,4-D esters exhibit characteristic UV absorption maxima due to the π-electron systems in the dichlorinated aromatic ring. nih.gov Typical UV spectra for 2,4-D esters show three main absorption maxima around 230 nm, 285 nm, and 293 nm. nih.gov The absorbance at a specific wavelength is directly proportional to the concentration of the compound in solution, a principle described by the Beer-Lambert law. This relationship allows for the quantification of the analyte in samples, provided that interferences from other matrix components are minimized through an effective sample preparation and chromatographic separation process. ijprajournal.com

Table 2: Typical UV Absorption Maxima for 2,4-D Esters

| Wavelength (λmax) | Molar Extinction Coefficient (ε) |

|---|---|

| ~230 nm | 10⁴ |

| ~285 nm | 10³.⁴ |

| ~293 nm | 10³.³ |

Data sourced from general values for 2,4-D esters. nih.gov

Method Validation and Quality Assurance in Environmental Monitoring

The validation of analytical methods is critical to ensure that data generated during environmental monitoring are reliable, accurate, and reproducible. researchgate.net This process involves assessing several key performance characteristics. juniperpublishers.com

The Limit of Detection (LOD) is defined as the lowest concentration of an analyte that can be reliably distinguished from background noise, while the Limit of Quantification (LOQ) is the lowest concentration that can be measured with an acceptable level of precision and accuracy. juniperpublishers.comresearchgate.net These values are crucial for determining the suitability of a method for a specific monitoring purpose, especially when comparing measured concentrations to regulatory limits. epa.gov

For 2,4-D and its derivatives, these limits are matrix-dependent and vary with the analytical technique employed. For example, in the analysis of soil and sediment, an analytical method using LC/MS/MS reported an LOD of 0.00057 mg/kg and an LOQ of 0.0019 mg/kg for the 2,4-D acid. epa.gov For the ester form (2,4-D 2-EHE), the LOQ was established at 0.010 mg/kg. epa.gov In water analysis using GC/MS, the LOQ for 2,4-D was set at 0.001 mg/L, which is the lowest fortification level tested, while the LOD was not reported. epa.gov The determination of LOD and LOQ is often based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or calculated from the standard deviation of replicate measurements of a low-concentration or blank sample. juniperpublishers.comresearchgate.netresearchgate.net

Table 3: Example LOD and LOQ Values for 2,4-D and its Esters in Environmental Matrices

| Analyte | Matrix | Analytical Method | LOD | LOQ |

|---|---|---|---|---|

| 2,4-D | Water | GC/MS | Not Reported | 0.001 mg/L |

| 2,4-D Acid | Soil/Sediment | LC/MS/MS | 0.00057 mg/kg | 0.0019 mg/kg |

| 2,4-D 2-EHE | Soil/Sediment | LC/MS/MS | 0.003 mg/kg | 0.010 mg/kg |

Data sourced from EPA method validation reports. epa.govepa.gov

Accuracy refers to the closeness of a measured value to the true or accepted value. It is typically assessed by analyzing certified reference materials or by performing recovery studies on spiked samples. researchgate.net For 2,4-D analysis, mean recoveries are generally expected to be within the 70-120% range. epa.govepa.gov For instance, a method for analyzing 2,4-D in water showed mean recoveries within this guideline range for fortification levels from 0.001 mg/L to 1.0 mg/L. epa.gov Similarly, a method for soybean and corn analysis reported mean recoveries between 86% and 107%. tdl.org

Precision measures the degree of agreement among a series of individual measurements when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD). researchgate.net For environmental and food residue analysis, an RSD of ≤20% is often considered acceptable. researchgate.netepa.govepa.gov

Robustness is the capacity of a method to remain unaffected by small, deliberate variations in method parameters (e.g., pH, temperature, mobile phase composition). This provides an indication of its reliability during normal usage. sciex.com Assessing robustness involves systematically varying these parameters and observing the effect on the analytical results, ensuring the method's performance is consistent across different laboratories and conditions.

Environmental Remediation and Risk Mitigation Strategies

Bioremediation Approaches for Contaminated Environments

Bioremediation is considered an environmentally sustainable and advantageous method for the cleanup of xenobiotic pollutants like 2,4-D. nih.gov It leverages the metabolic capabilities of microorganisms and plants to degrade or detoxify contaminants.

Microbial degradation is the primary mechanism for the breakdown of 2,4-D in the environment. nih.govinvasive.org The process often begins with the cleavage of the ether linkage in the 2,4-D molecule, a step carried out by various soil bacteria and fungi. inchem.orgnih.gov Numerous microbial strains capable of utilizing 2,4-D as a carbon and energy source have been isolated. nih.govresearchgate.net